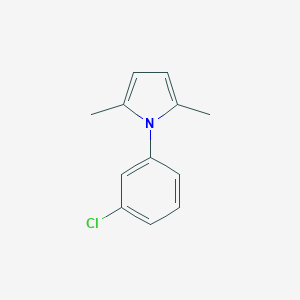

1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole

説明

Structure

3D Structure

特性

IUPAC Name |

1-(3-chlorophenyl)-2,5-dimethylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c1-9-6-7-10(2)14(9)12-5-3-4-11(13)8-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBIJBWTHPHLNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC(=CC=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401266132 | |

| Record name | 1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32570-14-2 | |

| Record name | 1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32570-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Multi-faceted Spectroscopic Approach to the Structural Elucidation of 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The unambiguous determination of a molecule's structure is a foundational requirement in chemical synthesis and drug discovery. This guide provides a comprehensive, technically-grounded walkthrough for the structural elucidation of 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole, a representative N-aryl substituted pyrrole. N-aryl pyrroles are significant scaffolds in medicinal chemistry, appearing in a range of biologically active compounds.[1] This document moves beyond a simple recitation of data, focusing instead on the strategic integration of synthesis, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the causality behind experimental choices and demonstrate how this synergistic workflow creates a self-validating system for absolute structural confirmation, tailored for scientists in the research and development sectors.

Rationale and Synthetic Strategy: The Paal-Knorr Synthesis

Before any analysis can occur, the target molecule must be synthesized. The most direct and widely employed method for constructing 2,5-disubstituted N-aryl pyrroles is the Paal-Knorr synthesis.[2][3] This reaction is a robust condensation between a 1,4-dicarbonyl compound and a primary amine, typically under neutral or weakly acidic conditions.[4]

For our target, this compound, the logical precursors are hexane-2,5-dione and 3-chloroaniline . The choice of this pathway is based on its efficiency, high yields (often exceeding 60%), and the ready availability of the starting materials.[5]

The mechanism involves the initial formation of a hemiaminal upon nucleophilic attack of the amine on a protonated carbonyl group. A subsequent intramolecular cyclization via attack on the second carbonyl group, followed by a series of dehydration steps, yields the stable aromatic pyrrole ring.[3] Acetic acid is commonly used as a catalyst as it facilitates the protonation of the carbonyls without being so strong as to promote side reactions like furan formation.[4]

Logical Synthesis Workflow

The synthesis follows a clear, logical progression from reactants to the purified final product, which is then subjected to analysis.

Caption: Workflow for synthesis and purification.

Experimental Protocol: Paal-Knorr Synthesis

-

To a round-bottom flask equipped with a reflux condenser, add hexane-2,5-dione (1.0 eq), 3-chloroaniline (1.05 eq), and glacial acetic acid (5-10 mL per gram of dione).

-

Heat the mixture to reflux with stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude material via column chromatography on silica gel to obtain the final product, this compound.

The Elucidation Toolkit: An Integrated Spectroscopic Approach

Structural elucidation is not a linear process but a puzzle where each piece of spectroscopic data provides unique and complementary information.[6][7] Our strategy relies on using MS to determine the molecular formula, IR to identify key functional groups, and NMR to map the precise atomic connectivity.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

The first analytical step is to confirm that the synthesis produced a compound of the correct molecular weight. High-resolution mass spectrometry (HRMS) is ideal for this, providing a highly accurate mass measurement that can confirm the molecular formula.

For C₁₃H₁₄ClN, the expected monoisotopic mass is approximately 219.0815 g/mol . A key diagnostic feature will be the isotopic pattern of chlorine. Naturally occurring chlorine consists of two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in a roughly 3:1 ratio. This results in two prominent molecular ion peaks:

-

[M]⁺: Corresponding to the molecule containing ³⁵Cl.

-

[M+2]⁺: Corresponding to the molecule containing ³⁷Cl, appearing at two mass units higher and with approximately one-third the intensity of the [M]⁺ peak.

The presence of this characteristic 3:1 isotopic cluster is definitive proof of a single chlorine atom in the molecule.

| Feature | Predicted Observation | Information Gained |

| Molecular Ion (M⁺) | m/z ≈ 219.08 | Confirms molecular weight for C₁₃H₁₄³⁵ClN. |

| Isotopic Peak (M+2⁺) | m/z ≈ 221.08 | Confirms the presence of one chlorine atom. |

| M⁺ / M+2⁺ Ratio | ~ 3:1 | Validates the presence of a single chlorine atom. |

| Key Fragments | m/z 204 [M-CH₃]⁺m/z 94 [C₆H₃Cl]⁺ | Suggests loss of a methyl group and potential fragmentation at the N-aryl bond. |

Protocol: Mass Spectrometry

-

Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer for high resolution.

-

Sample Prep: Dissolve ~1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Acquisition: Infuse the sample solution into the mass spectrometer. Acquire data in positive ion mode, scanning a mass range of m/z 50-500.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a "fingerprint" of the functional groups present.[8] For our target, the IR spectrum will confirm the presence of the aromatic rings and aliphatic groups while notably confirming the absence of N-H (from the aniline starting material) and C=O (from the dione starting material) bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Structural Moiety |

| 3100-3000 | C-H Stretch | Aromatic (Phenyl & Pyrrole) |

| 2980-2850 | C-H Stretch | Aliphatic (Methyl groups) |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

| ~1380 | C-H Bend | Methyl Group |

| 800-750 | C-H Bend | Meta-substituted Phenyl Ring |

| ~750 | C-Cl Stretch | Aryl Halide |

Protocol: Infrared Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) FTIR.

-

Sample Prep: Place a small amount of the purified solid directly onto the ATR crystal.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is the most powerful technique for determining the precise structure of an organic molecule in solution.[7] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework atom by atom.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their neighboring protons (multiplicity).

-

Aromatic Region (δ 7.0-7.5 ppm): The four protons on the 3-chlorophenyl ring will appear here. Due to the meta-substitution, they will form a complex multiplet pattern.

-

Pyrrole Protons (δ ~6.0 ppm): The two protons at the C3 and C4 positions of the pyrrole ring are chemically equivalent due to the symmetry of the 2,5-dimethyl substitution. They will appear as a single sharp singlet, integrating to 2H.

-

Aliphatic Region (δ ~2.0 ppm): The six protons of the two methyl groups at the C2 and C5 positions are also chemically equivalent. They will appear as a sharp singlet, integrating to 6H.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Phenyl H (C2', C4', C5', C6') | 7.0 - 7.5 | Multiplet (m) | 4H | Deshielded protons on the aromatic ring. |

| Pyrrole H (C3, C4) | ~ 6.0 | Singlet (s) | 2H | Protons on the electron-rich pyrrole ring; equivalent by symmetry. |

| Methyl H (C2-CH₃, C5-CH₃) | ~ 2.0 | Singlet (s) | 6H | Shielded aliphatic protons; equivalent by symmetry. |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Aromatic Region (δ 110-140 ppm): Six distinct signals are expected for the 3-chlorophenyl ring carbons. The carbon directly attached to the chlorine (C3') will be shifted downfield. Four distinct signals are expected for the pyrrole ring carbons.

-

Aliphatic Region (δ ~13 ppm): One signal is expected for the two equivalent methyl carbons.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| Phenyl C (ipso-N) | ~139 | Quaternary carbon attached to nitrogen. |

| Phenyl C (ipso-Cl) | ~135 | Quaternary carbon attached to chlorine. |

| Phenyl CH | 120 - 130 | Aromatic CH carbons. |

| Pyrrole C (C2, C5) | ~128 | Carbons adjacent to nitrogen, deshielded. |

| Pyrrole C (C3, C4) | ~106 | Shielded carbons in the middle of the pyrrole ring. |

| Methyl C | ~13 | Highly shielded aliphatic carbons. |

Protocol: NMR Spectroscopy

-

Sample Prep: Dissolve 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum on the same instrument.

The Final Verdict: A Convergent Workflow for Structure Confirmation

Caption: Integrated workflow for structure elucidation.

The process is self-validating:

-

MS provides the molecular formula (C₁₃H₁₄ClN).

-

¹H and ¹³C NMR confirm the exact number of hydrogen (14) and carbon (13) atoms in their unique chemical environments, matching the formula from MS.

-

IR confirms the types of bonds (C-H, C=C, C-Cl) and the absence of others, consistent with the proposed structure.

-

The NMR splitting patterns and chemical shifts piece together the fragments—a 3-chlorophenyl group and a 2,5-dimethyl-1H-pyrrole group—and confirm their connection through the nitrogen atom.

This convergence of independent analytical data provides the highest level of confidence in the final structural assignment, a critical requirement for regulatory submissions, patent filings, and further research in drug development.

References

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

-

Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

-

Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]

-

Kovač, B., Klasinc, L., Vorkapić-Furač, J., Mintas, M., & Knop, J. V. (1987). Photoelectron spectroscopic study of N-aryl- and N-heteroaryl-pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (8), 1015-1019. Retrieved from [Link]

-

Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Retrieved from [Link]

-

Saeed, A. A. H. (1985). Spectroscopic Study of Some New N-Aryl Pyrroles. Journal of Chemical & Engineering Data, 30(2), 226-228. Retrieved from [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

-

University College Dublin. (n.d.). Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). Retrieved from [Link]

-

Alishala, A. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2999-3004. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrrole, 2,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Photoelectron spectroscopic study of N-aryl- and N-heteroaryl-pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. rgmcet.edu.in [rgmcet.edu.in]

- 6. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 7. jchps.com [jchps.com]

- 8. Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]

potential biological activity of substituted pyrroles

An In-depth Technical Guide to the Biological Activity of Substituted Pyrroles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The versatility of the pyrrole core allows for substitution at various positions, enabling fine-tuning of its physicochemical properties and biological targets. This guide provides a comprehensive overview of the significant biological activities exhibited by substituted pyrroles, including their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. We will delve into the mechanisms of action, structure-activity relationships, and the experimental protocols used to evaluate these activities, offering a technical resource for researchers in drug discovery and development.

The Pyrrole Scaffold: A Cornerstone of Medicinal Chemistry

The five-membered aromatic heterocycle, pyrrole, is a fundamental building block in a vast array of biologically active molecules. Its presence in natural products such as heme, chlorophyll, and vitamin B12 underscores its evolutionary significance. In synthetic medicinal chemistry, the pyrrole ring serves as a versatile template for the design of novel therapeutic agents. The ability to introduce a wide variety of substituents at the nitrogen and carbon atoms of the ring allows for the modulation of steric, electronic, and lipophilic properties, which in turn dictates the compound's interaction with biological targets.

Anticancer Activity of Substituted Pyrroles

Substituted pyrroles have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer.

Mechanism of Action: Targeting Key Signaling Pathways

Many substituted pyrrole derivatives exert their anticancer effects by interfering with critical signaling pathways that regulate cell proliferation, survival, and metastasis. A prominent example is the inhibition of protein kinases, enzymes that are often dysregulated in cancer.

Diagram: Simplified Kinase Inhibition by a Substituted Pyrrole

Caption: Inhibition of a protein kinase by a substituted pyrrole, blocking downstream signaling.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of substituted pyrroles is highly dependent on the nature and position of the substituents. For instance, the presence of bulky, lipophilic groups at the N-1 position and electron-withdrawing groups at other positions can enhance cytotoxic activity against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

A standard method to evaluate the anticancer potential of substituted pyrroles is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Methodology:

-

Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the substituted pyrrole compounds and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Antimicrobial Activity of Substituted Pyrroles

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Substituted pyrroles have demonstrated significant activity against a wide range of bacteria and fungi.

Mechanism of Action: Disruption of Microbial Processes

Substituted pyrroles can act as antimicrobial agents through various mechanisms, including the inhibition of essential enzymes, disruption of cell membrane integrity, and interference with biofilm formation. Some pyrrole-containing natural products, like prodigiosin, are known to have potent antibacterial and antifungal properties.

Table: Antimicrobial Activity of Exemplary Substituted Pyrroles

| Compound Class | Target Organism | Mechanism of Action |

| Pyrrolonitrins | Staphylococcus aureus | Inhibition of bacterial respiration |

| Prodigiosins | Escherichia coli, Candida albicans | DNA cleavage, membrane disruption |

| Phenylpyrroles | Aspergillus niger | Inhibition of ergosterol biosynthesis |

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial activity of a compound.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism.

-

Serial Dilution: Perform a two-fold serial dilution of the substituted pyrrole compound in a 96-well microtiter plate containing growth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (medium only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 25°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity of Substituted Pyrroles

Chronic inflammation is implicated in numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Substituted pyrroles have shown promise as anti-inflammatory agents.

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of substituted pyrroles are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). They can also suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.

Diagram: Workflow for Evaluating Anti-inflammatory Activity

Caption: Experimental workflow to assess the anti-inflammatory effects of substituted pyrroles.

Experimental Protocol: Griess Assay for Nitric Oxide Production

Nitric oxide (NO) is a key inflammatory mediator. The Griess assay measures nitrite, a stable product of NO, in cell culture supernatants.

Step-by-Step Methodology:

-

Cell Stimulation: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and stimulate with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the substituted pyrrole compound.

-

Supernatant Collection: After 24 hours, collect the cell culture supernatant.

-

Griess Reagent: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Incubation: Incubate in the dark at room temperature for 10-15 minutes. A pink/magenta color will develop in the presence of nitrite.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.

Neuroprotective Activity of Substituted Pyrroles

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Substituted pyrroles are being investigated for their potential to protect neurons from damage.

Mechanism of Action: Combating Oxidative Stress and Apoptosis

The neuroprotective effects of certain substituted pyrroles are linked to their antioxidant properties, which help to neutralize reactive oxygen species (ROS) that cause cellular damage. They can also inhibit apoptotic pathways, preventing programmed cell death of neurons.

Conclusion and Future Directions

Substituted pyrroles represent a rich source of biologically active compounds with therapeutic potential across a wide range of diseases. The continued exploration of the pyrrole scaffold through synthetic chemistry, coupled with advanced biological screening and mechanistic studies, will undoubtedly lead to the discovery of novel drug candidates. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their clinical translatability.

References

A comprehensive list of references will be compiled based on the specific studies and protocols cited throughout the development of a full-length whitepaper. The following are representative examples of the types of sources that would be included:

-

Title: Pyrrole: a versatile scaffold in medicinal chemistry Source: RSC Medicinal Chemistry URL: [Link]

-

Title: Recent Advances in the Synthesis of Biologically Active Pyrrole Derivatives Source: Molecules URL: [Link]

-

Title: The MTT Assay: A Method for Screening of Cytotoxic Agents Source: Apoptosis Methods and Protocols URL: [Link]

-

Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

-

Title: The Griess Assay for Nitrite and Nitrate Source: Methods in Molecular Biology URL: [Link]

An In-depth Technical Guide to the Discovery and History of N-aryl-2,5-dimethylpyrroles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the N-aryl-2,5-dimethylpyrrole Scaffold

The N-aryl-2,5-dimethylpyrrole core is a privileged heterocyclic motif that has garnered significant attention across various scientific disciplines. Its unique electronic properties, steric profile, and synthetic accessibility have made it a valuable building block in medicinal chemistry, materials science, and organic synthesis. From its foundational role in the development of novel therapeutics to its emerging applications in advanced materials, the N-aryl-2,5-dimethylpyrrole scaffold continues to be a subject of intense research and development. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this important class of compounds, with a focus on providing practical insights for researchers and professionals in the field.

A Historical Perspective: From the Discovery of Pyrrole to Modern Synthetic Methods

The story of N-aryl-2,5-dimethylpyrroles is intrinsically linked to the broader history of pyrrole chemistry. The parent pyrrole ring was first identified in 1834 by F. F. Runge as a component of coal tar.[1] Its name, derived from the Greek pyrrhos (meaning "reddish" or "fiery"), alludes to the characteristic red color it imparts to a pine splint moistened with hydrochloric acid.[2] However, it was not until the late 19th century that systematic methods for the synthesis of substituted pyrroles began to emerge.

The seminal work of German chemists Carl Paal and Ludwig Knorr in the 1880s laid the foundation for modern pyrrole synthesis.[3] Their independent reports on the condensation of 1,4-dicarbonyl compounds with amines and other nitrogen sources, now famously known as the Paal-Knorr synthesis, provided a versatile and high-yielding route to a wide variety of pyrrole derivatives, including the N-aryl-2,5-dimethylpyrrole scaffold.[3] This reaction remains a cornerstone of pyrrole chemistry to this day.

Over the decades, numerous other methods for pyrrole synthesis have been developed, each with its own advantages and limitations. The Clauson-Kaas synthesis, reported in 1952, offered a milder alternative to the Paal-Knorr reaction for the synthesis of N-substituted pyrroles from 2,5-dialkoxytetrahydrofurans.[4][5] The Hantzsch pyrrole synthesis, another classic named reaction, provides a multicomponent approach to highly substituted pyrroles.[6][7][8] The continuous evolution of these and other synthetic methodologies has been driven by the ever-increasing demand for novel pyrrole-containing compounds with tailored properties for specific applications.

Core Synthetic Methodologies: A Practical Guide

The choice of synthetic strategy for accessing N-aryl-2,5-dimethylpyrroles is a critical decision that can significantly impact the efficiency, scalability, and overall success of a research program. This section provides a detailed examination of the most important synthetic methods, complete with mechanistic insights, step-by-step protocols, and comparative data to guide the practicing chemist.

The Paal-Knorr Synthesis: The Workhorse for N-Aryl-2,5-dimethylpyrrole Construction

The Paal-Knorr synthesis is the most widely employed method for the preparation of N-aryl-2,5-dimethylpyrroles due to its simplicity, high yields, and broad substrate scope.[9] The reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, acetonylacetone (2,5-hexanedione), with a primary aryl amine.

Mechanism and Rationale

The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrrole ring.[3] The choice of acid catalyst can have a significant impact on the reaction rate and yield, with a variety of Brønsted and Lewis acids being employed.[10]

Detailed Experimental Protocol: Synthesis of 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole

This protocol is adapted from a procedure utilizing trifluoroacetic acid as an efficient catalyst.[9]

Materials:

-

4-Bromoaniline (1.72 g, 10 mmol)

-

Acetonylacetone (1.14 g, 10 mmol)

-

Trifluoroacetic acid (TFA) (0.23 g, 2 mmol)

-

Dichloromethane (DCM) (50 mL)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 4-bromoaniline in dichloromethane, add acetonylacetone and trifluoroacetic acid.

-

Stir the reaction mixture at room temperature for 47 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Expected Yield: 92%[9]

Comparative Data Table of Catalysts and Conditions for the Paal-Knorr Synthesis

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Trifluoroacetic acid | Dichloromethane | Room Temp. | 47 min | 92 | [9] |

| p-Toluenesulfonic acid | Dichloromethane | Room Temp. | - | 80 | [9] |

| Sulfamic acid | Dichloromethane | Room Temp. | - | 60 | [9] |

| Iodine | Dichloromethane | Room Temp. | - | 40 | [9] |

| Sulfuric acid | Dichloromethane | Room Temp. | - | 40 | [9] |

| CATAPAL 200 (Alumina) | Solvent-free | 60 | 45 min | 96 | [11][12][13] |

| Fe(III)-montmorillonite | Dichloromethane | Room Temp. | 3 h | 95 | [10] |

| Saccharin | Methanol | Room Temp. | 30 min | Good to excellent | [10] |

| Grape juice | Various | Room Temp. | - | Excellent | [14] |

| Water | Water | 100 | 15 min | Good to excellent | [14][15] |

Alternative Synthetic Routes

While the Paal-Knorr synthesis is highly effective, alternative methods can offer advantages in specific contexts, such as the use of milder reaction conditions or different starting materials.

The Clauson-Kaas Synthesis: A Milder Approach

The Clauson-Kaas synthesis provides a valuable alternative to the Paal-Knorr reaction, particularly when using acid-sensitive substrates.[4][5] This method utilizes a 2,5-dialkoxytetrahydrofuran, which under acidic conditions, generates the 1,4-dicarbonyl compound in situ.

Mechanism and Advantages

The reaction proceeds via the acid-catalyzed hydrolysis of the 2,5-dialkoxytetrahydrofuran to form the reactive dialdehyde, which then undergoes condensation with the primary aryl amine in a manner analogous to the Paal-Knorr synthesis.[16] The in situ generation of the dicarbonyl species under milder conditions is a key advantage of this method.

Detailed Experimental Protocol: Synthesis of 1-Arylpyrroles via Microwave-Assisted Clauson-Kaas Reaction

This protocol describes a general and efficient microwave-assisted procedure.[17]

Materials:

-

Aryl amine (1.0 mmol)

-

2,5-Dimethoxytetrahydrofuran (1.2 mmol)

-

Glacial acetic acid (4 mL)

Procedure:

-

In a microwave reactor vessel, combine the aryl amine, 2,5-dimethoxytetrahydrofuran, and glacial acetic acid.

-

Seal the vessel and irradiate at 170 °C for 10 minutes.

-

After cooling, pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Comparative Data Table of Catalysts and Conditions for the Clauson-Kaas Synthesis

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Acetic Acid (Microwave) | Acetic Acid | 170 | 10 min | Good to excellent | [17] |

| Water (Microwave) | Water | 170 | 10-30 min | Moderate to high | [17] |

| p-TsOH·H₂O (5 mol%) | Toluene | 100 | 30-60 min | - | [4] |

| ZrOCl₂·8H₂O (4 mol%) | Water | 60 | - | 70-98 | [16] |

| L-(+)-tartaric acid-choline chloride | DES | - | - | 75-95 | [18] |

| Nano-sulfated TiO₂ | Solvent-free | - | Short | 80-98 | [18] |

The Hantzsch Synthesis: A Multicomponent Approach

The Hantzsch pyrrole synthesis is a three-component reaction that offers a convergent route to polysubstituted pyrroles.[6][7][8] While less commonly used for the synthesis of simple N-aryl-2,5-dimethylpyrroles compared to the Paal-Knorr and Clauson-Kaas methods, it is a powerful tool for accessing more complex pyrrole structures.

Mechanism and Scope

The reaction involves the condensation of a β-ketoester, an α-haloketone, and a primary amine. The mechanism is thought to proceed via the initial formation of an enamine from the β-ketoester and the amine, which then attacks the α-haloketone, followed by cyclization and dehydration.[6]

General Experimental Protocol: Mechanochemical Hantzsch Pyrrole Synthesis

Materials:

-

Primary amine (1.2 eq)

-

β-Dicarbonyl compound (1.0 eq)

-

α-Haloketone (generated in situ)

-

Ceric ammonium nitrate (CAN) (0.1 eq)

-

Silver nitrate (AgNO₃) (1.1 eq)

-

Dichloromethane

Procedure:

-

In a grinding jar for ball milling, combine the primary amine, β-dicarbonyl compound, CAN, and AgNO₃.

-

Mill the mixture for 60-90 minutes.

-

Extract the solid residue with dichloromethane.

-

Wash the organic extract sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

Applications of N-Aryl-2,5-dimethylpyrroles

The unique structural and electronic features of N-aryl-2,5-dimethylpyrroles have led to their widespread application in both medicinal chemistry and materials science.

Medicinal Chemistry: A Privileged Scaffold in Drug Discovery

The N-aryl-2,5-dimethylpyrrole moiety is considered a "privileged scaffold" in medicinal chemistry, as it is a recurring structural motif in a variety of biologically active compounds. Its ability to engage in various non-covalent interactions with biological targets, coupled with its favorable pharmacokinetic properties, makes it an attractive starting point for drug design.

Case Study: Antitubercular Agents

A notable example of the application of N-aryl-2,5-dimethylpyrroles in drug discovery is the development of potent antitubercular agents.[20][21] Inspired by the structures of the known antitubercular drugs BM212 and SQ109, researchers have designed and synthesized a series of N-aryl-2,5-dimethylpyrrole derivatives with improved activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis.[20][21]

One particularly promising compound, bearing a cyclohexylmethylene side chain, demonstrated high potency at submicromolar concentrations and low toxicity.[20][21] This compound also proved effective against intracellular mycobacteria, highlighting the potential of this scaffold to address the challenges of tuberculosis treatment.[20][21] Further structural modifications, such as the rigidification of the N-aryl-pyrrole core into an indole scaffold, have also been explored to expand the chemical space and improve the activity profile of these compounds.[22]

Materials Science: Building Blocks for Functional Materials

The electron-rich nature of the pyrrole ring and the ability to tune the electronic properties through substitution on the nitrogen and at the 2- and 5-positions make N-aryl-2,5-dimethylpyrroles attractive building blocks for the construction of functional organic materials.

Conductive Polymers

N-aryl-2,5-dimethylpyrroles can be incorporated into polymer backbones to create conductive materials. The pyrrole units contribute to the delocalized π-electron system necessary for charge transport. By varying the aryl substituent and the linking groups in the polymer chain, the electronic and physical properties of the resulting materials, such as their conductivity, solubility, and thermal stability, can be fine-tuned. These polymers have potential applications in various electronic devices, including sensors and organic field-effect transistors.

Organic Light-Emitting Diodes (OLEDs)

The photophysical properties of N-aryl-2,5-dimethylpyrrole derivatives make them promising candidates for use in organic light-emitting diodes (OLEDs). The ability to modify the aryl group allows for the tuning of the emission color and quantum efficiency of the material. N-aryl substituents can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical parameters for efficient charge injection and recombination in an OLED device. While still an emerging area of research, the development of N-aryl-2,5-dimethylpyrrole-based emitters and host materials holds promise for the next generation of display and lighting technologies.

Conclusion and Future Outlook

The N-aryl-2,5-dimethylpyrrole scaffold has a rich history rooted in the foundational discoveries of pyrrole chemistry. The development of robust and versatile synthetic methodologies, most notably the Paal-Knorr synthesis and its modern variations, has made these compounds readily accessible for a wide range of applications. In medicinal chemistry, they continue to serve as a valuable platform for the design of novel therapeutic agents, particularly in the fight against infectious diseases like tuberculosis. In materials science, their tunable electronic and photophysical properties are being harnessed to create new functional polymers and materials for organic electronics.

As our understanding of the structure-property relationships of these compounds continues to grow, and as new synthetic methods emerge, the importance of the N-aryl-2,5-dimethylpyrrole scaffold is poised to expand even further. Future research will likely focus on the development of more sustainable and efficient synthetic routes, the exploration of new applications in areas such as catalysis and sensing, and the design of next-generation materials with enhanced performance characteristics. For researchers, scientists, and drug development professionals, a deep understanding of the discovery, history, and synthesis of N-aryl-2,5-dimethylpyrroles will be essential for unlocking the full potential of this remarkable class of compounds.

References

-

Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. Asian Journal of Chemistry. [Link]

-

Hantzsch pyrrole synthesis - Wikipedia. Wikipedia. [Link]

-

Hantzsch Pyrrole Synthesis. Cambridge University Press. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline. Pharmaguideline. [Link]

-

Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. CONICET. [Link]

-

The Hantzsch Pyrrole Synthesis | PDF | Chemistry - Scribd. Scribd. [Link]

-

Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. National Institutes of Health. [Link]

-

Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journals. [Link]

-

Paal–Knorr synthesis of pyrroles. RGM College of Engineering and Technology. [Link]

-

(PDF) Preparation of 2,5-dimethyl-1-phenylpyrrole. ResearchGate. [Link]

-

Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b. ResearchGate. [Link]

-

Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. [Link]

-

Synthesis of N-substituted 2,5-dimethyl pyrroles in water | Download Table. ResearchGate. [Link]

-

SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW) Diana Tzankova1, Stanislava Vladimirova2, Lily Peikova1, Maya Georgieva1. Journal of Chemical Technology and Metallurgy. [Link]

-

Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. Chem-Station. [Link]

-

Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

-

Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkivoc. [Link]

-

Paal–Knorr synthesis - Wikipedia. Wikipedia. [Link]

-

The Hantzsch pyrrole synthesis. ResearchGate. [Link]

-

N-Aryl substituents have an influence on the photophysics of tetraaryl-pyrrolo[3,2- b]pyrroles. Royal Society of Chemistry. [Link]

-

Pyrrole - Wikipedia. Wikipedia. [Link]

-

The Paal–Knorr Pyrroles Synthesis: A Green Perspective | Request PDF. ResearchGate. [Link]

-

Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. MDPI. [Link]

-

Chemical and photophysical properties of materials for OLEDs. ResearchGate. [Link]

-

Paal–Knorr synthesis of 1,2-diarylpyrroles 3 from diketone 1 and... ResearchGate. [Link]

-

Aryl diketopyrrolopyrrole derivatives towards organic optical and electronic materials. Springer. [Link]

-

N-Functionally Substituted Pyrroles | The Journal of Organic Chemistry. ACS Publications. [Link]

-

Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. National Institutes of Health. [Link]

-

Advances in Conductive Polymer-Based Flexible Electronics for Multifunctional Applications. MDPI. [Link]

-

The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. MDPI. [Link]

-

Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. National Institutes of Health. [Link]

-

Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. PubMed. [Link]

-

Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. MDPI. [Link]

-

Structural Rigidification of N-Aryl-pyrroles into Indoles Active against Intracellular and Drug-Resistant Mycobacteria. National Institutes of Health. [Link]

-

Advances in Conductive Polymer-Based Flexible Electronics for Multifunctional Applications. MDPI. [Link]

-

Photophysical, optical and luminescent characteristics of heterocyclic-substituted coumarins and their application in OLED-devices | Request PDF. ResearchGate. [Link]

-

Microwave-assisted protection of primary amines as 2,5-dimethylpyrroles and their orthogonal deprotection. PubMed. [Link]

-

Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. National Institutes of Health. [Link]

Sources

- 1. journal.uctm.edu [journal.uctm.edu]

- 2. Pyrrole - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 7. Hantzsch Pyrrole Synthesis (Chapter 28) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rgmcet.edu.in [rgmcet.edu.in]

- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. arkat-usa.org [arkat-usa.org]

- 18. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Structural Rigidification of N-Aryl-pyrroles into Indoles Active against Intracellular and Drug-Resistant Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole literature review

An In-Depth Technical Guide to 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole: Synthesis, Characterization, and Therapeutic Potential

Abstract

The pyrrole nucleus is a foundational scaffold in medicinal chemistry, integral to a multitude of biologically active compounds.[1][2] This technical guide provides a comprehensive review of this compound, a specific N-aryl substituted pyrrole derivative. We present a detailed examination of its synthesis via the classical Paal-Knorr reaction, outlining the underlying mechanism and providing a robust, step-by-step experimental protocol for its preparation and purification. The guide further details the essential analytical techniques required for its structural elucidation and characterization. While direct biological data for this specific molecule is nascent, this document synthesizes the extensive body of research on structurally related N-aryl and halogenated pyrroles to build a strong rationale for its investigation in several key therapeutic areas. We review the significant anticancer, anti-inflammatory, and antimicrobial activities reported for analogous compounds, postulating potential mechanisms of action, such as the inhibition of cyclooxygenase (COX) enzymes and induction of apoptosis in cancer cells.[3][4][5] To empower researchers, detailed protocols for foundational biological evaluations, including in vitro cytotoxicity and COX inhibition assays, are provided. This guide serves as a critical resource for scientists and drug development professionals, offering the foundational knowledge and practical methodologies required to explore the full therapeutic potential of this compound.

The five-membered nitrogen-containing heterocycle, pyrrole, is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][6] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for designing molecules that interact with biological targets.[2] The 1-aryl-2,5-dimethyl-1H-pyrrole scaffold combines several key features that are advantageous for medicinal chemistry:

-

The 2,5-Dimethyl Groups: These substitutions sterically hinder the alpha-positions of the pyrrole ring, increasing its stability and preventing unwanted polymerization, a common issue with unsubstituted pyrrole.[7] They also contribute to the lipophilicity of the molecule, which can be critical for cell membrane permeability.

-

The N-Aryl Substitution: Attaching an aromatic ring directly to the pyrrole nitrogen creates a class of compounds with distinct three-dimensional conformations. The nature and substitution pattern of this aryl ring can profoundly influence the molecule's biological activity by modulating its electronic properties and steric interactions within a target's binding pocket.

-

The 3-Chloro Substituent: The inclusion of a halogen, specifically a chlorine atom at the meta-position of the phenyl ring, introduces a key electronic and steric element. The electron-withdrawing nature of chlorine can alter the overall electron density of the molecule, while its size can facilitate specific interactions, such as halogen bonding, with biological receptors. Halogenated pyrroles have demonstrated multifaceted cytotoxicity profiles against various cancer cell lines.[4][8]

This combination of features makes this compound a compelling candidate for screening in various drug discovery programs.

Synthesis and Characterization

The most reliable and widely employed method for constructing N-substituted 2,5-dimethylpyrroles is the Paal-Knorr synthesis.[9] This reaction is valued for its operational simplicity, the accessibility of its starting materials, and generally good yields.[10]

Primary Synthetic Route: The Paal-Knorr Reaction

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound (in this case, 2,5-hexanedione, also known as acetonylacetone) with a primary amine (3-chloroaniline).[11] The reaction is typically catalyzed by an acid and proceeds through the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.[10][11] The ring-closing step is often the rate-determining step of the reaction.[11]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established Paal-Knorr methodologies.[1][12]

Materials:

-

2,5-Hexanedione (1.0 eq)

-

3-Chloroaniline (1.0 eq)

-

Glacial Acetic Acid (as solvent and catalyst)

-

Ethanol

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

To a round-bottom flask, add 2,5-hexanedione (1.0 eq) and 3-chloroaniline (1.0 eq) dissolved in glacial acetic acid.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-3 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a beaker containing ice water and neutralize with a saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude material by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂ClN | [13] |

| Molecular Weight | 205.68 g/mol | [13] |

| CAS Number | 32570-14-2 | [13] |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | General observation |

| Solubility | Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate) | General observation |

Analytical Characterization

Unambiguous structural confirmation is essential.[14] The following techniques are standard for characterizing the title compound.[15]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. Key expected signals include:

-

A singlet for the six protons of the two equivalent methyl groups on the pyrrole ring (δ ≈ 2.0-2.3 ppm).

-

A singlet for the two equivalent protons on the pyrrole ring (δ ≈ 5.8-6.0 ppm).

-

A series of multiplets in the aromatic region (δ ≈ 7.0-7.5 ppm) corresponding to the four protons on the 3-chlorophenyl ring.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the carbon skeleton. Expected signals include:

-

A signal for the methyl carbons (δ ≈ 12-15 ppm).

-

Signals for the pyrrole ring carbons (δ ≈ 105-130 ppm).

-

Signals for the carbons of the chlorophenyl ring, including the carbon bearing the chlorine atom (δ ≈ 125-140 ppm).

-

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight. The mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 205 and a characteristic M+2 peak at m/z ≈ 207 with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

-

IR (Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic rings, and C-N stretching.

Review of Potential Biological Activities and Applications

While specific studies on this compound are limited, the broader class of N-aryl pyrrole derivatives has been extensively investigated, revealing significant therapeutic potential.[1][6]

Anticancer and Cytotoxic Potential

Pyrrole derivatives are a rich source of anticancer agents.[5] Halogenated pyrroles, in particular, have shown potent cytotoxic activity across a range of hematologic and solid tumor cell lines.[4][8] For example, marinopyrrole A, a marine-derived pyrrole, induces the degradation of the anti-apoptotic protein Mcl-1, sensitizing cancer cells to other therapies.[4]

A novel pyridine-pyrazolyl-pyrrole compound containing the 2,5-dimethylpyrrole moiety exhibited selective cytotoxicity against myeloid leukemia cell lines HL60 and K562 with IC₅₀ values of 25.93 µg/mL and 10.42 µg/mL, respectively, while showing no significant toxicity to non-cancerous cells.[16] This suggests that the 2,5-dimethylpyrrole core can be a key component of selectively toxic agents.

| Related Compound Class | Target Cell Line(s) | Reported IC₅₀ / Activity | Reference |

| Pyridine-pyrazolyl-dimethylpyrrole | K562 (Myeloid Leukemia) | 10.42 µg/mL | [16] |

| Pyridine-pyrazolyl-dimethylpyrrole | HL60 (Myeloid Leukemia) | 25.93 µg/mL | [16] |

| Marinopyrrole F | HCT-116 (Colon Cancer) | 6.1 µM | [8] |

| Pyrrolomycin Derivatives | Various Cancer Lines | Sub-micromolar to low-micromolar | [8] |

| Fused Pyrrolopyrimidines | HepG-2, MCF-7, Panc-1 | Promising anticancer activity | [5] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Various pyrrole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[3][5] The 1,5-diarylpyrrole scaffold, which is structurally analogous to the title compound, has a high affinity for the COX-2 active site.[3] COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation. Inhibition of COX-2 is a validated strategy for treating inflammation with a potentially lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Other Potential Therapeutic Areas

The pyrrole scaffold is remarkably versatile, with derivatives showing a wide spectrum of biological activities:

-

Antimicrobial Activity: New pyrrole derivatives have been synthesized and shown to possess potent antibacterial and antifungal activity, in some cases exceeding the potency of standard drugs like ciprofloxacin and clotrimazole.[17][18]

-

Anti-tubercular Activity: In the search for novel inhibitors of Mycobacterium tuberculosis, pyrrole derivatives have been identified as promising agents that inhibit essential bacterial enzymes like caseinolytic proteases (ClpP1P2).[19]

-

Neuroprotective Activity: Certain 1,5-diaryl pyrrole derivatives have been shown to act as antioxidant agents, protecting neuronal cells from neurotoxicity in cellular models of Parkinson's disease.[3]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound, the following foundational in vitro assays are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration at which the compound inhibits the proliferation of cancer cells by 50% (IC₅₀).

Materials:

-

Human cancer cell lines (e.g., K562, HL60, MCF-7) and a non-cancerous control line (e.g., Vero).

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).

-

Test compound dissolved in DMSO (stock solution).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO.

-

96-well microplates.

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compound in the cell culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of the compound to inhibit the peroxidase activity of COX-1 and COX-2.

Materials:

-

COX-1 and COX-2 enzymes (human or ovine).

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

Heme.

-

Arachidonic Acid (substrate).

-

TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) (colorimetric probe).

-

Test compound dissolved in DMSO.

-

96-well microplate.

Procedure:

-

In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding arachidonic acid and TMPD.

-

Immediately measure the absorbance at 595 nm over time using a microplate reader in kinetic mode.

-

The rate of change in absorbance is proportional to the COX activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Plot the percent inhibition versus compound concentration to determine the IC₅₀ value for both COX-1 and COX-2.

Future Directions and Conclusion

This compound is a synthetically accessible compound built upon a scaffold with proven biological relevance. The extensive literature on related N-aryl pyrroles strongly suggests its potential as a lead compound in several therapeutic areas, most notably oncology and inflammatory diseases.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the compound against a broad panel of cancer cell lines and in various antimicrobial and anti-inflammatory assays.

-

Mechanism of Action Studies: If promising activity is found, subsequent studies should aim to identify the specific molecular target(s) and pathways involved.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues with different substitution patterns on the phenyl ring (e.g., varying the position and nature of the halogen) to optimize potency and selectivity.

-

In Vivo Evaluation: Promising candidates should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

- BenchChem. Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles.

- Grokipedia. Paal–Knorr synthesis.

- Alfa Chemistry. Paal-Knorr Synthesis.

- BenchChem.

- Rohit Chemistry. Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. YouTube.

- MDPI. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas.

- BenchChem. Spectroscopic Characterization of Novel Pyrrolo[3,2-b]pyrrole Compounds: An In-depth Technical Guide.

- Analyst (RSC Publishing). Characterization of Polymer Films of Pyrrole Derivatives for Chemical Sensing by Cyclic Voltammetry, X-ray Photoelectron Spectroscopy and Vapour Sorption Studies.

- Allied Academies. Recent synthetic and medicinal perspectives of pyrroles: An overview.

- Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Deriv

- ResearchGate.

- MDPI.

- Google Patents.

- ChemicalBook. 1-(3,5-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROLE | 175205-50-2.

- ResearchGate. (PDF) Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds.

- PubMed Central. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)

- Santa Cruz Biotechnology. This compound-3-carboxylic acid.

- Brieflands. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells.

- MDPI.

- PubMed. Design, synthesis and biological evaluation of novel pyrrole derivatives as potential ClpP1P2 inhibitor against Mycobacterium tuberculosis.

- Echemi. What is 2 5 dimethylpyrrole synthesis and its benefits.

- PubMed.

- Organic Communications.

- JUIT.

- Wikipedia. Pyrrole.

- BenchChem.

- ChemistryViews.

- Googleapis.com. WO 2016/175555 A2.

- PubMed. Cytotoxic and immunomodulatory potential of a novel [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] in myeloid leukemia.

- ResearchGate. Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents.

- BLDpharm. 32570-14-2|this compound.

- MDPI. Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights.

- Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissip

- PubMed. N-(o-chlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde.

- Asian Journal of Biochemistry, Genetics and Molecular Biology. Cytotoxicity of N-(P-chlorophenyl)-7-hydroxycoumarin -3-yl carboxamide and Ethyl 7-hydroxycoumarin-3-yl Ester.

- ResearchGate. (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole.

- SciSpace. Recent synthetic and medicinal perspectives of pyrroles: An overview.

- Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole deriv

- ResearchGate. (PDF) Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety.

Sources

- 1. alliedacademies.org [alliedacademies.org]

- 2. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 3. brieflands.com [brieflands.com]

- 4. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyrrole - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. grokipedia.com [grokipedia.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. 32570-14-2|this compound|BLD Pharm [bldpharm.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Cytotoxic and immunomodulatory potential of a novel [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Design, synthesis and biological evaluation of novel pyrrole derivatives as potential ClpP1P2 inhibitor against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole via Paal-Knorr Reaction

Introduction: The Strategic Importance of N-Aryl Pyrroles and the Paal-Knorr Synthesis

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional polymers.[1][2] Specifically, N-aryl pyrroles are of significant interest to researchers in drug development due to their presence in a wide array of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents. The target molecule, 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole, represents a key intermediate for the synthesis of more complex molecules, where the 3-chloro-substituted phenyl ring offers a strategic handle for further functionalization through cross-coupling reactions.

The Paal-Knorr synthesis, first reported in the 1880s, remains one of the most direct and efficient methods for constructing the pyrrole ring.[1] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic catalysis.[3] Its enduring appeal lies in its operational simplicity, the ready availability of starting materials, and generally high yields. Modern advancements, such as microwave-assisted protocols, have further enhanced the efficiency and applicability of this classic transformation, allowing for significantly reduced reaction times.

This guide provides a comprehensive, in-depth technical overview for the synthesis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying scientific rationale for key experimental choices.

Reaction Mechanism: A Stepwise Look at Pyrrole Formation

The Paal-Knorr pyrrole synthesis proceeds via a well-established acid-catalyzed condensation-cyclization-dehydration sequence.[1] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

-

Carbonyl Protonation (Activation): The reaction is initiated by the protonation of one of the carbonyl groups of the 1,4-dicarbonyl compound (2,5-hexanedione) by an acid catalyst. This activation step increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack and Hemiaminal Formation: The primary amine (3-chloroaniline), acting as a nucleophile, attacks the protonated carbonyl carbon. This results in the formation of a hemiaminal intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group. This is often the rate-determining step of the reaction.[2]

-

Dehydration and Aromatization: The resulting cyclic intermediate, a 2,5-dihydroxytetrahydropyrrole derivative, undergoes a two-step dehydration process, eliminating two molecules of water to form the stable aromatic pyrrole ring.

Caption: Paal-Knorr reaction mechanism for pyrrole synthesis.

Experimental Workflow Overview

The synthesis of this compound can be efficiently executed using either conventional heating or microwave irradiation. The general workflow is straightforward, involving reaction setup, monitoring, workup, and purification.

Caption: General experimental workflow for Paal-Knorr synthesis.

Detailed Experimental Protocols

Two primary protocols are presented: a classical approach using conventional heating and a modern, rapid method utilizing microwave irradiation.

Protocol 1: Conventional Synthesis via Reflux

This method is suitable for standard laboratory setups without specialized microwave equipment.

Materials and Reagents:

| Reagent/Material | Molecular Weight | Amount (mmol) | Mass/Volume | Notes |

| 2,5-Hexanedione | 114.14 g/mol | 10.0 | 1.14 g (1.20 mL) | Purity ≥97% |

| 3-Chloroaniline | 127.57 g/mol | 10.0 | 1.28 g (1.05 mL) | Purity ≥98% |

| Glacial Acetic Acid | 60.05 g/mol | Catalytic | ~1.0 mL | Acts as both catalyst and solvent |

| Ethanol | 46.07 g/mol | - | 20 mL | Reaction Solvent |

| Ethyl Acetate | 88.11 g/mol | - | ~150 mL | For extraction |

| Saturated NaCl (Brine) | - | - | ~50 mL | For washing |

| Anhydrous MgSO₄ | 120.37 g/mol | - | As needed | Drying agent |

| Silica Gel | - | - | As needed | For chromatography |

Step-by-Step Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-hexanedione (1.14 g, 10.0 mmol), 3-chloroaniline (1.28 g, 10.0 mmol), and ethanol (20 mL).

-

Catalyst Addition: Add glacial acetic acid (~1.0 mL) to the mixture.

-

Heating: Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 9:1) eluent system. The reaction is typically complete within 2-4 hours.

-

Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the ethanol and acetic acid under reduced pressure using a rotary evaporator.

-

Aqueous Workup: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove any unreacted aniline, followed by saturated sodium bicarbonate solution (2 x 25 mL) to neutralize residual acid, and finally with saturated brine (1 x 25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a significant reduction in reaction time and often leads to cleaner reaction profiles.[2]

Materials and Reagents:

| Reagent/Material | Molecular Weight | Amount (mmol) | Mass/Volume | Notes |

| 2,5-Hexanedione | 114.14 g/mol | 2.0 | 228 mg (0.24 mL) | Purity ≥97% |

| 3-Chloroaniline | 127.57 g/mol | 2.0 | 255 mg (0.21 mL) | Purity ≥98% |

| Glacial Acetic Acid | 60.05 g/mol | Catalytic | ~0.2 mL | Catalyst |

| Ethanol | 46.07 g/mol | - | 4 mL | Reaction Solvent |

Step-by-Step Procedure:

-

Reaction Setup: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine 2,5-hexanedione (228 mg, 2.0 mmol), 3-chloroaniline (255 mg, 2.0 mmol), and ethanol (4 mL).

-

Catalyst Addition: Add glacial acetic acid (~0.2 mL).

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120-150 °C for 5-15 minutes. Note: Reaction parameters should be optimized for the specific microwave unit being used.

-

Cooling: After irradiation, allow the vial to cool to a safe handling temperature.

-

Workup and Purification: Follow steps 6-9 from the conventional protocol, scaling the solvent volumes accordingly for the smaller reaction size.

Product Characterization: Validating the Synthesis

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. Based on the analysis of closely related structures, the following spectral data are anticipated.[4]

Expected Spectroscopic Data:

-

Appearance: Colorless to pale yellow oil or low-melting solid.

-

Molecular Formula: C₁₂H₁₂ClN

-

Molecular Weight: 205.68 g/mol

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~7.3-7.5 ppm (m, 2H, Ar-H)

-

δ ~7.1-7.2 ppm (m, 2H, Ar-H)

-

δ ~5.9 ppm (s, 2H, Pyrrole-H)

-

δ ~2.0 ppm (s, 6H, 2 x CH₃)

-

Rationale: The two protons on the pyrrole ring are chemically equivalent and will appear as a singlet. The methyl groups are also equivalent, resulting in a single sharp singlet. The aromatic protons of the 3-chlorophenyl group will exhibit a complex multiplet pattern.

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ ~140-142 ppm (Ar-C, C-N)

-

δ ~134-135 ppm (Ar-C, C-Cl)

-

δ ~129-130 ppm (Ar-CH)

-

δ ~127-128 ppm (Ar-CH)

-

δ ~126-127 ppm (Pyrrole C-CH₃)

-

δ ~124-125 ppm (Ar-CH)

-

δ ~105-106 ppm (Pyrrole CH)

-

δ ~12-14 ppm (CH₃)

-

Rationale: Expect six distinct signals for the aromatic carbons (four CH, two quaternary), two signals for the pyrrole ring carbons (one for the methyl-substituted carbons and one for the CH carbons), and one signal for the two equivalent methyl groups.

-

-

Mass Spectrometry (EI-MS):

-

m/z (%): 205 [M⁺], 207 [(M+2)⁺, characteristic of one chlorine atom], 190 [M-CH₃]⁺

-

Rationale: The mass spectrum should show a molecular ion peak at m/z 205 and a characteristic M+2 peak at m/z 207 with approximately one-third the intensity, confirming the presence of a single chlorine atom. A prominent fragment corresponding to the loss of a methyl group is also expected.

-

-

Infrared (IR) Spectroscopy (neat or KBr):

-

ν (cm⁻¹): ~3100 (Aromatic C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1590, 1480 (C=C aromatic and pyrrole ring stretch), ~1100-1000 (C-N stretch), ~800-700 (C-Cl stretch).

-

Troubleshooting and Field-Proven Insights

-

Low Yield: If the reaction yield is low, ensure the 3-chloroaniline is of high purity, as impurities can inhibit the reaction. Increasing the reaction time or temperature (for conventional heating) may also improve conversion. For microwave synthesis, increasing the temperature or irradiation time in small increments can be beneficial.

-

Formation of Byproducts: The primary byproduct in a Paal-Knorr synthesis is often the corresponding furan, formed from the self-condensation of the 1,4-dicarbonyl. This is favored under strongly acidic conditions (pH < 3).[3] Using a milder acid catalyst like glacial acetic acid, or even performing the reaction under neutral conditions (though this will be slower), can minimize furan formation.

-

Purification Challenges: The product is relatively non-polar. If it co-elutes with non-polar impurities during column chromatography, adjusting the solvent system (e.g., using a toluene/hexane mixture) may improve separation.

-

Reaction Stalling: In some cases, the water produced during the reaction can slow down the final dehydration steps. While not typically necessary for this substrate, azeotropic removal of water with a Dean-Stark apparatus (in a solvent like toluene) can be employed for particularly stubborn reactions.

Conclusion

The Paal-Knorr reaction provides a robust and reliable method for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently produce this valuable synthetic intermediate in high yield and purity. Both the conventional and microwave-assisted protocols offer viable pathways, with the latter providing a significant advantage in terms of speed and efficiency. The detailed protocols and characterization guidelines presented herein serve as a comprehensive resource for scientists engaged in the synthesis of N-aryl pyrroles for applications in drug discovery and materials science.

References

- Supporting Information for a relevant publication detailing NMR of a similar compound.

-

Wikipedia. Paal–Knorr synthesis. Available from: [Link].

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link].

-

Grokipedia. Paal–Knorr synthesis. Available from: [Link].

-

Minetto, G., et al. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(24), 5277-5288. Available from: [Link].